

Application Notes and Protocols: Thermal Shift Assay for UCB-5307 Target Engagement

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Compound of Interest

Compound Name: UCB-5307

Cat. No.: B15582005

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Introduction

UCB-5307 is a small molecule inhibitor of Tumor Necrosis Factor (TNF), a key cytokine involved in systemic inflammation. Unlike biologic TNF inhibitors that block the receptor binding site, **UCB-5307** employs a novel mechanism of action. It binds to a cryptic pocket within the TNF trimer, stabilizing it in a distorted, asymmetric conformation.^{[1][2][3]} This altered conformation is signaling-deficient, as it can only bind two of the three necessary Tumor Necrosis Factor Receptor 1 (TNFR1) molecules, thus preventing the receptor clustering required for downstream signaling.^{[1][2]} This unique mechanism offers a promising new approach for the treatment of TNF-mediated autoimmune diseases.

This document provides detailed application notes and protocols for utilizing a thermal shift assay (TSA), also known as Differential Scanning Fluorimetry (DSF), to quantitatively assess the target engagement of **UCB-5307** with TNF. Thermal shift assays are a powerful, high-throughput method to measure the thermal stability of a protein.^{[4][5]} Ligand binding typically stabilizes the protein structure, leading to a measurable increase in its melting temperature (T_m). This change in melting temperature (ΔT_m) is a direct indicator of target engagement.^{[4][5]}

Principle of the Thermal Shift Assay

The thermal shift assay monitors the thermal denaturation of a protein in the presence of a fluorescent dye, such as SYPRO Orange. This dye has low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to hydrophobic regions of a protein. As the temperature increases, the protein unfolds, exposing its hydrophobic core. The dye then binds to these exposed regions, causing a sharp increase in fluorescence. The temperature at which 50% of the protein is unfolded is defined as the melting temperature (T_m). When a ligand like **UCB-5307** binds to and stabilizes the protein, a higher temperature is required to unfold it, resulting in a positive shift in the T_m (ΔT_m).

Data Presentation

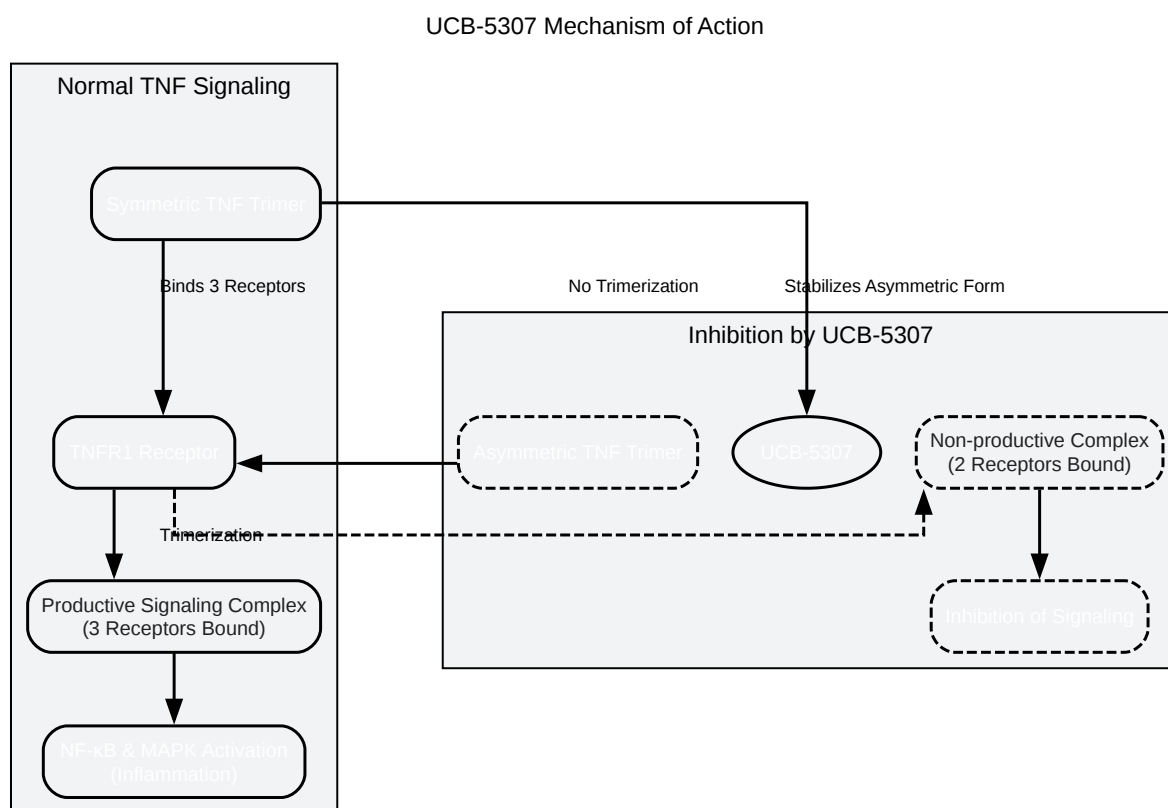
The following table summarizes illustrative quantitative data from a thermal shift assay demonstrating the engagement of **UCB-5307** and related compounds with human TNF.

Disclaimer: The following data is representative and for illustrative purposes only, as specific ΔT_m values for **UCB-5307** are not publicly available. The principles and expected outcomes are based on the known mechanism of action of similar TNF inhibitors.

Compound	Concentration (μ M)	Target Protein	Base T_m ($^{\circ}$ C)	T_m with Compound ($^{\circ}$ C)	ΔT_m ($^{\circ}$ C)
DMSO (Vehicle)	1%	Human TNF	62.5	62.5	0.0
UCB-5307	10	Human TNF	62.5	67.8	+5.3
UCB-5307	50	Human TNF	62.5	70.2	+7.7
UCB-9260 (Analogue)	10	Human TNF	62.5	67.5	+5.0
UCB-9260 (Analogue)	50	Human TNF	62.5	69.8	+7.3
Negative Control Compound	50	Human TNF	62.5	62.6	+0.1

Mandatory Visualizations

Signaling Pathway of TNF-TNFR1 Inhibition by UCB-5307

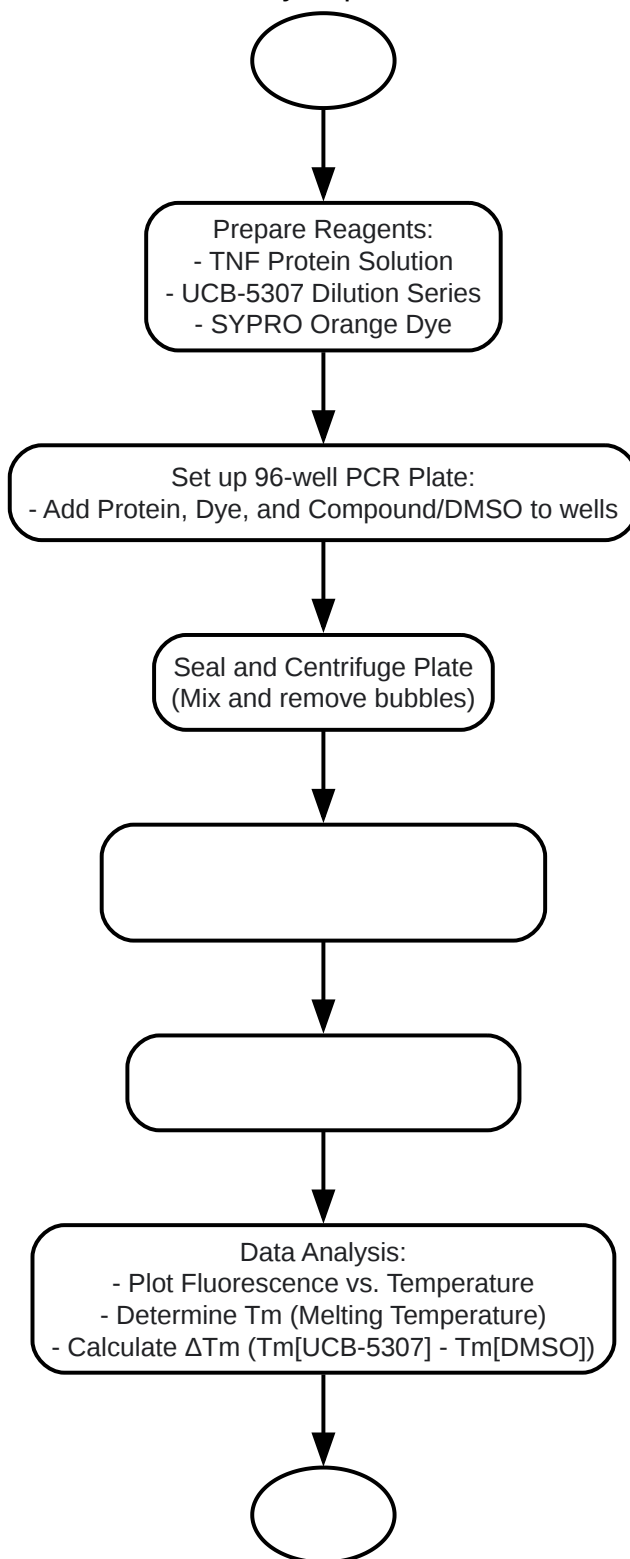


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Caption: Mechanism of **UCB-5307** action on TNF-TNFR1 signaling.

Experimental Workflow for Thermal Shift Assay

Thermal Shift Assay Experimental Workflow



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Caption: Step-by-step workflow for the thermal shift assay.

Experimental Protocols

Materials and Reagents

- Human TNF: Recombinant, purified (>95% purity)
- **UCB-5307**: Stock solution in 100% DMSO
- Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Fluorescent Dye: SYPRO Orange Protein Gel Stain (5000x stock in DMSO)
- Plates: 96-well or 384-well qPCR plates
- Seals: Optically clear adhesive plate seals
- Instrumentation: Real-Time PCR instrument with thermal melt curve capability

Experimental Procedure

- Preparation of Reagents:
 - TNF Working Solution: Dilute the stock TNF protein in the assay buffer to a final concentration of 2X the desired assay concentration (e.g., 4 μ M for a final concentration of 2 μ M).
 - **UCB-5307** Dilution Series: Prepare a serial dilution of **UCB-5307** in 100% DMSO. Then, dilute this series in the assay buffer to a 10X final concentration. This intermediate dilution minimizes the final DMSO concentration in the assay. A typical final concentration range to test would be 0.1 μ M to 100 μ M.
 - SYPRO Orange Working Solution: Dilute the 5000x SYPRO Orange stock to a 200x working solution in assay buffer. This should be prepared fresh and protected from light.
- Assay Plate Setup (per 20 μ L well):
 - Add 10 μ L of the 2X TNF working solution to each well.

- Add 2 μL of the 10X **UCB-5307** dilution or 2 μL of assay buffer with the corresponding DMSO concentration for the vehicle control wells.
- Prepare a master mix of assay buffer and SYPRO Orange dye. Add 8 μL of this master mix to each well to bring the final volume to 20 μL . The final SYPRO Orange concentration should be optimized, but a 5X final concentration is a good starting point.
- Final concentrations in the well: 1X TNF (e.g., 2 μM), 1X **UCB-5307**, and 5X SYPRO Orange in a final volume of 20 μL . The final DMSO concentration should be kept constant across all wells and ideally should not exceed 1%.
- Thermal Denaturation and Data Collection:
 - Seal the plate firmly with an optically clear adhesive seal.
 - Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to ensure all components are mixed and to remove any air bubbles.
 - Place the plate in the real-time PCR instrument.
 - Set up the thermal melt protocol:
 - Pre-incubation at 25°C for 2 minutes.
 - A temperature ramp from 25°C to 95°C with a ramp rate of 1°C per minute.
 - Set the instrument to collect fluorescence data at each 1°C increment.
- Data Analysis:
 - Export the fluorescence data for each well as a function of temperature.
 - Plot the fluorescence intensity versus temperature for each sample. A sigmoidal curve should be observed.
 - The melting temperature (T_m) is the midpoint of the unfolding transition. This can be determined by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative of the melting curve ($-dF/dT$).

- Calculate the thermal shift (ΔT_m) for each concentration of **UCB-5307** using the following formula: $\Delta T_m = T_m \text{ (with UCB-5307)} - T_m \text{ (vehicle control)}$
- A positive ΔT_m value indicates that **UCB-5307** binds to and stabilizes TNF. The magnitude of the shift is generally proportional to the binding affinity and concentration of the ligand.

Conclusion

The thermal shift assay is a rapid, cost-effective, and high-throughput method for confirming the direct engagement of small molecule inhibitors with their protein targets. For a compound like **UCB-5307**, which functions by stabilizing its target protein, this assay is particularly well-suited. The protocols and illustrative data provided in this document offer a comprehensive guide for researchers to implement this technique to study the interaction of **UCB-5307** and other novel TNF inhibitors, thereby accelerating drug development efforts in the field of inflammatory diseases.

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